2-Bromoethyl 2-(4-methoxyphenyl)acetate
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Overview
Description
2-Bromoethyl 2-(4-methoxyphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromoethyl group and a methoxyphenyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl 2-(4-methoxyphenyl)acetate typically involves the esterification of 2-bromoethanol with 2-(4-methoxyphenyl)acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2-Bromoethanol+2-(4-Methoxyphenyl)acetic acidH2SO42-Bromoethyl 2-(4-methoxyphenyl)acetate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Types of Reactions:
Substitution Reactions: The bromoethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of 2-hydroxyethyl 2-(4-methoxyphenyl)acetate.
Oxidation: Formation of 2-(4-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(4-methoxyphenyl)ethanol.
Scientific Research Applications
2-Bromoethyl 2-(4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromoethyl 2-(4-methoxyphenyl)acetate involves its interaction with nucleophiles, leading to the formation of substitution products. The bromoethyl group acts as a leaving group, facilitating the nucleophilic attack. The methoxyphenyl group may also participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
2-Bromoethyl acetate: Similar structure but lacks the methoxyphenyl group.
2-(4-Methoxyphenyl)acetic acid: Similar structure but lacks the bromoethyl group.
2-Bromoethyl benzoate: Similar ester structure but with a benzoate moiety instead of methoxyphenyl.
Uniqueness: 2-Bromoethyl 2-(4-methoxyphenyl)acetate is unique due to the presence of both bromoethyl and methoxyphenyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
80336-89-6 |
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Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
2-bromoethyl 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13BrO3/c1-14-10-4-2-9(3-5-10)8-11(13)15-7-6-12/h2-5H,6-8H2,1H3 |
InChI Key |
MJXKITKLYGQQCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OCCBr |
Origin of Product |
United States |
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